molecular formula C20H24N2O3 B5746845 (4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE

(4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE

Cat. No.: B5746845
M. Wt: 340.4 g/mol
InChI Key: UFYMKQCZKSNPRU-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE typically involves the reductive amination of 2,4-dimethoxybenzaldehyde with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The dimethoxyphenyl group may contribute to the compound’s binding affinity and selectivity for these targets. Further research is needed to fully elucidate the molecular mechanisms underlying its effects .

Comparison with Similar Compounds

Similar Compounds

    (4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)METHANONE: Unique due to the presence of both benzylpiperazine and dimethoxyphenyl groups.

    (4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)PROPANE: Similar structure but with a propane linker instead of a methanone group.

    (4-BENZYLPIPERAZINO)(2,4-DIMETHOXYPHENYL)ETHANONE: Similar structure but with an ethanone linker.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-17-8-9-18(19(14-17)25-2)20(23)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYMKQCZKSNPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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